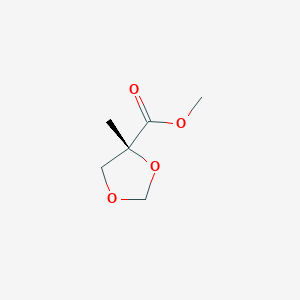
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) is a chemical compound known for its unique structure and properties It is a derivative of dioxolane, featuring a carboxylic acid ester group and a methyl substitution at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) typically involves the reaction of 4-methyl-1,3-dioxolane with a suitable esterifying agent under controlled conditions. Common reagents used in this process include methanol and an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) involves its interaction with various molecular targets. In biological systems, it may undergo hydrolysis to release active compounds that interact with enzymes or receptors. The specific pathways involved depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-4-carboxylicacid,4-methyl-: Similar structure but lacks the ester group.
1,3-Dioxolane-4-carboxylicacid,4-ethyl-,ethylester: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) is unique due to its specific ester and methyl substitutions, which confer distinct chemical properties and reactivity. This makes it valuable in applications where precise control over chemical behavior is required.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
methyl (4R)-4-methyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-6(5(7)8-2)3-9-4-10-6/h3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
UFKFZSNKDWIMCF-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@]1(COCO1)C(=O)OC |
Canonical SMILES |
CC1(COCO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















